5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-9-3-7(11)8(12)4-10(9)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVEAXHAVOZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716497 | |
| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-85-3 | |
| Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole: Synthesis, Structural Elucidation, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, a halogenated N-substituted benzimidazole derivative of significant interest to researchers, medicinal chemists, and drug development professionals. This document delves into the molecule's structural attributes, proposes a detailed synthetic pathway, predicts its spectral characteristics, and explores its potential as a valuable scaffold in modern drug discovery.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3] The introduction of halogen atoms and alkyl substituents onto the benzimidazole scaffold can significantly modulate its physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutic agents.[4][5]
This compound incorporates several key features that make it a compound of interest. The bromine and fluorine atoms on the benzene ring can enhance membrane permeability and metabolic stability, and also provide sites for further chemical modification.[3] The N-isopropyl group can influence the molecule's conformation and its interaction with target proteins. This guide will provide an in-depth analysis of this promising molecule.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀BrFN₂ | [6] |
| Molecular Weight | 257.10 g/mol | [6] |
| CAS Number | 1314987-85-3 | [6] |
| Appearance | Predicted to be a solid at room temperature | [7] |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) | General chemical knowledge |
| SMILES | CC(C)N1C=NC2=CC(=C(C=C21)F)Br | [6] |
| InChI Key | PSRVEAXHAVOZSK-UHFFFAOYSA-N | [6] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a commercially available substituted o-phenylenediamine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine (Starting Material)
This starting material can be synthesized from a suitable commercially available precursor, such as 4-bromo-5-fluoro-2-nitroaniline, through N-isopropylation followed by reduction of the nitro group.
Step 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine (1.0 equivalent) in an excess of formic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is the crude product. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Structural Elucidation: Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this specific molecule, the following section provides predicted spectroscopic data based on its chemical structure and known data for analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the isopropyl group.
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms.
-
Imidazole Proton: A singlet for the C2-H of the imidazole ring, typically appearing downfield (δ ~8.0-8.5 ppm).
-
Isopropyl Group: A septet for the methine proton (-CH) of the isopropyl group (δ ~4.5-5.0 ppm) and a doublet for the six methyl protons (-CH₃) (δ ~1.5-1.7 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-150 ppm). The carbons attached to bromine and fluorine will show characteristic chemical shifts and coupling with fluorine.
-
Imidazole Carbons: Signals for the C2, C3a, and C7a carbons of the benzimidazole core. The C2 carbon will likely appear around δ 140-150 ppm.
-
Isopropyl Carbons: A signal for the methine carbon (δ ~45-55 ppm) and a signal for the two equivalent methyl carbons (δ ~20-25 ppm).
Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for benzimidazoles include the loss of the N-alkyl group and cleavage of the imidazole ring. A significant fragment would be the loss of the isopropyl group ([M - C₃H₇]⁺).
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: Absent, due to N-substitution.
-
C-H Stretch (Aromatic): Around 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Around 2850-3000 cm⁻¹.
-
C=N and C=C Stretch (Aromatic): In the region of 1450-1650 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.
-
C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Potential Applications in Drug Discovery and Development
Halogenated benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is a promising candidate for further investigation in several therapeutic areas.
As a Scaffold for Novel Therapeutics
The benzimidazole nucleus is a versatile scaffold for the design of new drugs.[1] The presence of bromine at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.
Potential Biological Activities
-
Antimicrobial and Antifungal Activity: Halogenated compounds often exhibit enhanced antimicrobial properties.[4] This molecule could be investigated for its efficacy against various bacterial and fungal strains.
-
Antiviral Activity: Many benzimidazole derivatives have shown potent antiviral activity. The specific substitution pattern of this compound may confer activity against a range of viruses.
-
Anticancer Activity: The benzimidazole scaffold is present in several anticancer agents.[9] The potential of this compound to inhibit cancer cell proliferation warrants investigation.
Caption: Potential applications of this compound.
Conclusion
This compound is a synthetically accessible and structurally interesting molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and characterization. The diverse biological activities associated with the halogenated benzimidazole scaffold suggest that this compound is a valuable candidate for further investigation in the development of new therapeutic agents.
References
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 8. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole potential mechanism of action
An In-depth Technical Guide to the Potential Mechanism of Action of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, this compound. As a member of the benzimidazole class of heterocyclic compounds, which is a scaffold of significant interest in medicinal chemistry, this molecule is hypothesized to exert its biological effects through multiple pathways. Drawing upon the well-established activities of related benzimidazole derivatives, this document will delve into potential molecular targets and the downstream cellular consequences of their modulation. The primary focus will be on its potential as a kinase inhibitor and a disruptor of microtubule dynamics, two of the most prominent mechanisms associated with the benzimidazole core. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental protocols to investigate these hypotheses.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purine nucleosides allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] Numerous benzimidazole derivatives have been successfully developed into drugs with diverse clinical applications, including antihelminthics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and anticancer agents (e.g., bendamustine).[2]
The versatility of the benzimidazole core allows for substitutions at various positions, leading to a broad spectrum of biological activities.[2] In the context of oncology, a significant area of investigation for benzimidazole derivatives, their mechanisms of action are multifaceted and include the inhibition of key enzymes, disruption of cellular structures, and induction of programmed cell death.[3][4] The specific substitutions on the benzimidazole ring, such as the bromo, fluoro, and isopropyl groups in this compound, are expected to fine-tune its biological activity and target specificity.
Hypothesized Mechanisms of Action
Based on the extensive literature on benzimidazole derivatives, we can postulate several potential mechanisms of action for this compound.
Kinase Inhibition: A Primary Postulate
The benzimidazole scaffold is a common feature in many kinase inhibitors.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates. Given that dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, targeting these enzymes is a major focus of drug development.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Several benzimidazole derivatives are known to inhibit CDKs, which are key regulators of the cell cycle.[3] Inhibition of CDKs leads to cell cycle arrest, preventing uncontrolled cell proliferation.[3] A structurally related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is a key intermediate in the synthesis of Abemaciclib, a known CDK4/6 inhibitor.[7][8] This strongly suggests that this compound may also possess CDK inhibitory activity.
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) like EGFR and HER2, as well as non-receptor tyrosine kinases, are frequently overexpressed or mutated in various cancers.[1] The benzimidazole core has been successfully incorporated into designs of tyrosine kinase inhibitors.[1]
-
Modulation of Signaling Pathways: By inhibiting upstream kinases, this compound could modulate critical signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are central to cell growth, survival, and proliferation.[3]
Disruption of Microtubule Dynamics
Another well-documented mechanism of action for benzimidazole derivatives is their ability to interfere with microtubule formation.[9] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
-
Tubulin Polymerization Inhibition: Benzimidazoles can bind to β-tubulin, preventing its polymerization into microtubules.[9] This disruption of microtubule dynamics leads to mitotic arrest, where the cell is unable to properly segregate its chromosomes, ultimately triggering apoptosis.[4] This anti-mitotic activity is particularly effective against rapidly dividing cancer cells.[9]
Experimental Validation of Hypothesized Mechanisms
To elucidate the precise mechanism of action of this compound, a systematic series of in vitro experiments is required.
Part A: Target Identification and Validation
The initial phase of investigation should focus on identifying the direct molecular targets of the compound.
A broad kinase screen is the first step to determine if the compound has kinase inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound to generate a dose-response curve.
-
Reconstitute the kinase, substrate, and ATP according to the manufacturer's protocol.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Hypothetical Kinase Profiling Data
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 15 |
| CDK6/Cyclin D3 | 25 |
| EGFR | 150 |
| HER2 | 200 |
| MEK1 | 800 |
| PI3Kα | >1000 |
This assay will determine if the compound directly affects tubulin dynamics.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
-
Reagent Preparation:
-
Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer).
-
Prepare a stock solution of the compound and a positive control (e.g., nocodazole) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution and the compound at various concentrations.
-
Incubate on ice for 5 minutes.
-
Initiate polymerization by transferring the plate to a 37°C plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to visualize the polymerization kinetics.
-
Calculate the percentage of inhibition of polymerization at a specific time point.
-
Part B: Elucidation of Downstream Cellular Effects
Once a primary target is identified, the next step is to investigate the downstream consequences within a cellular context.
Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways downstream of the identified target kinases.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to 70-80% confluency.
-
Treat the cells with various concentrations of the compound for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Rb, Rb, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Flow cytometry can be used to determine if the compound induces cell cycle arrest.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Conclusion
This compound represents a promising small molecule for further investigation based on the well-established therapeutic potential of the benzimidazole scaffold. The hypothesized mechanisms of action, primarily kinase inhibition and microtubule disruption, provide a solid foundation for a structured research and development program. The experimental protocols detailed in this guide offer a clear path to validating these hypotheses and elucidating the precise molecular interactions and cellular consequences of treatment with this compound. A thorough understanding of its mechanism of action is critical for its potential translation into a novel therapeutic agent.
References
-
Wagh D. D, Kankate R. S. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. 2025;22(3). [Link]
-
Garuti L, Roberti M, Bottegoni G. Benzimidazole derivatives as kinase inhibitors. Curr Med Chem. 2014;21(20):2284-98. [Link]
-
Garuti L, Roberti M, Bottegoni G. Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers. 2014;21(20):2284-2298. [Link]
-
417 Integrative Medicine. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 2025. [Link]
-
Wang L, et al. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Arch Pharm (Weinheim). 2022;355(6):e2100454. [Link]
-
El-Daly M, et al. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Adv. 2024;14(18):12734-12759. [Link]
-
Garuti L, Roberti M, Bottegoni G. Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. 2014. [Link]
-
Al-Ostath ZH, et al. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. 2024;7(4):343-358. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of a viable synthetic pathway for 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, a halogenated and N-alkylated benzimidazole derivative of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of fluorine and bromine moieties, along with an isopropyl group on the nitrogen, can significantly modulate the compound's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] This document outlines a logical and efficient multi-step synthesis, beginning from commercially available starting materials. Each step is detailed with proposed reaction conditions, mechanistic insights, and key considerations for optimization and scale-up. The guide is structured to provide both a high-level strategic overview and granular, actionable protocols for the practicing chemist.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive activities.[3] The strategic functionalization of the benzimidazole core is a key strategy in drug design to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance its potency and selectivity.
The target molecule, this compound, incorporates several key features:
-
Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[4]
-
Bromine Substitution: The bromine atom provides a handle for further functionalization via cross-coupling reactions and can also contribute to the compound's binding interactions.
-
N-Isopropylation: Alkylation of the benzimidazole nitrogen can improve cell permeability and oral bioavailability, and the bulky isopropyl group can provide steric hindrance that may influence target selectivity.[5]
This guide will focus on a retrosynthetic approach that dissects the target molecule into readily accessible precursors, followed by a detailed forward synthesis plan.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The final N-isopropylation step is a common and generally high-yielding transformation on the benzimidazole core.[6] The core itself, 5-Bromo-6-fluoro-1H-benzo[d]imidazole, can be constructed via the cyclization of a suitably substituted o-phenylenediamine, namely 4-bromo-5-fluoro-1,2-benzenediamine. This key intermediate can be synthesized from a commercially available aniline derivative.
Retrosynthetic Pathway Diagram:
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Pathway and Experimental Protocols
This section outlines the forward synthesis, providing step-by-step protocols for each transformation.
Step 1: Synthesis of 4-Bromo-5-fluoro-1,2-benzenediamine
The initial step involves the reduction of the nitro group of 4-bromo-5-fluoro-2-nitroaniline to an amine, yielding the key o-phenylenediamine intermediate. A common and effective method for this transformation is the use of a reducing agent such as tin(II) chloride in an alcoholic solvent.[7]
Reaction Scheme:
Caption: Reduction of 4-bromo-5-fluoro-2-nitroaniline.
Experimental Protocol:
-
To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture.
-
Filter the resulting slurry through a pad of celite to remove tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-bromo-5-fluoro-1,2-benzenediamine.[7]
Causality and Optimization:
-
Choice of Reducing Agent: Tin(II) chloride is a reliable and widely used reagent for the reduction of aromatic nitro groups in the presence of halogens without causing dehalogenation. Other reducing systems like catalytic hydrogenation (e.g., H₂/Pd-C) could also be employed, but may require careful optimization to avoid side reactions.
-
Solvent: Ethanol is a good solvent for both the starting material and the reagent, and its boiling point allows for a convenient reaction temperature.
-
Work-up: The basic work-up is crucial to neutralize the acidic reaction mixture and precipitate the inorganic tin salts, facilitating their removal.
Step 2: Synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
The formation of the benzimidazole ring is achieved by the condensation of the o-phenylenediamine with a one-carbon source. Formic acid is a common and effective reagent for this cyclization, acting as both the carbon source and an acidic catalyst.[8]
Reaction Scheme:
Caption: Cyclization to form the benzimidazole core.
Experimental Protocol:
-
Dissolve 4-bromo-5-fluoro-1,2-benzenediamine (1.0 eq.) in formic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluoro-1H-benzo[d]imidazole.[8]
Causality and Optimization:
-
Reagent: Formic acid is an economical and efficient reagent for this transformation. Alternatively, trimethyl orthoformate with a catalytic amount of acid can be used.[9]
-
Temperature: Refluxing conditions are typically required to drive the condensation and subsequent dehydration to form the imidazole ring.
-
Purification: The product often precipitates upon neutralization and can be collected in high purity. Further purification, if necessary, can be achieved by recrystallization.
Step 3: Synthesis of this compound
The final step is the N-alkylation of the benzimidazole with an isopropyl halide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, making it nucleophilic.
Reaction Scheme:
Caption: N-isopropylation of the benzimidazole.
Experimental Protocol:
-
To a solution of 5-bromo-6-fluoro-1H-benzo[d]imidazole (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Add 2-bromopropane or 2-iodopropane (1.1-1.5 eq.) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality and Optimization:
-
Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydride can also be used, but potassium or cesium carbonate are often sufficient and easier to handle.[10] DMF is an excellent solvent for this type of reaction as it effectively solvates the cation of the base.
-
Alkylating Agent: 2-iodopropane is more reactive than 2-bromopropane and may allow for lower reaction temperatures or shorter reaction times.
-
Isomer Formation: N-alkylation of benzimidazoles can potentially lead to a mixture of N1 and N3 isomers. In this symmetric case, only one product is possible. However, for unsymmetrical benzimidazoles, the reaction conditions can influence the regioselectivity.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-5-fluoro-2-nitroaniline | C₆H₄BrFN₂O₂ | 235.01 |
| 4-Bromo-5-fluoro-1,2-benzenediamine | C₆H₆BrFN₂ | 205.03 |
| 5-Bromo-6-fluoro-1H-benzo[d]imidazole | C₇H₄BrFN₂ | 215.02 |
| This compound | C₁₀H₁₀BrFN₂ | 273.10 |
Conclusion
This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The proposed three-step synthesis, commencing with the reduction of 4-bromo-5-fluoro-2-nitroaniline, followed by cyclization with formic acid and concluding with N-isopropylation, is based on well-established and reliable chemical transformations. The insights into the causality behind experimental choices and potential optimization strategies provide a solid foundation for researchers to successfully synthesize this and related benzimidazole derivatives for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). The Chemistry of Benzimidazoles: Synthesis with Fluorinated Diamines. Retrieved January 16, 2026.
- El-Sayed, M. F., Abbas, H. A., Ghorab, M. M., & El-Gazzar, A. R. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- Hu, Y., Wang, X., Ren, N., Li, N., Li, J., Chen, J., Zhang, H., Deng, H., Cao, W., & Lin, J.-H. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry, 2022(2), e202101501.
- Kuş, C., Yılmaz, F. F., & Göger, G. (2018).
- Shintre, S. A., et al. (2017). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates.
- Li, J., et al. (2021). One-Pot, Three-Component Borrowing Hydrogen/Cyclization Synthesis of Benzimidazoles. Chemistry – An Asian Journal, 16(15), 2056-2060.
- Taylor, A. D., & Bagley, M. C. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686.
- Bonne, D., et al. (2009). Synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl Isocyanide and Amines. European Journal of Organic Chemistry, 2009(30), 5195-5201.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved January 16, 2026, from [Link]
- Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.
- Zhang, Y., et al. (2022).
- Google Patents. (n.d.). US10570136B2 - Process for the preparation of benzimidazo[1,2-a] benzimidazoles. Retrieved January 16, 2026.
- ChemicalBook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis. Retrieved January 16, 2026.
- Pereshivko, O. P., & Van der Eycken, E. V. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(42), 35825-35847.
- ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved January 16, 2026.
- ChemicalBook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8. Retrieved January 16, 2026.
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds. Retrieved January 16, 2026.
- Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33928-33956.
- Sigma-Aldrich. (n.d.). 5-Bromo-6-fluoro-1H-benzo[d]imidazole. Retrieved January 16, 2026.
- ChemicalBook. (n.d.). 5-bromo-1H-benzimidazole synthesis. Retrieved January 16, 2026.
- Echemi. (n.d.). 153505-37-4, 4-Bromo-5-fluoro-1,2-benzenediamine Formula. Retrieved January 16, 2026.
- Matreya LLC. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS:1231930-33-8. Retrieved January 16, 2026.
- Benchchem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8. Retrieved January 16, 2026.
- Google Patents. (n.d.). CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole. Retrieved January 16, 2026.
- Le, T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved January 16, 2026.
- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063.
- BLDpharm. (n.d.). 1594924-27-2|5-Bromo-4-fluoro-N1-isopropylbenzene-1,2-diamine. Retrieved January 16, 2026.
- ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved January 16, 2026.
- TSI Journals. (2022).
- Benchchem. (n.d.). In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine. Retrieved January 16, 2026.
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved January 16, 2026.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. Retrieved January 16, 2026.
- PubChem. (n.d.). 5-bromo-3-fluoro-n1-isopropylbenzene-1,2-diamine. Retrieved January 16, 2026.
- ChemicalBook. (n.d.). 5-bromo-4-fluoro-N1-isopropylbenzene-1,2-diamine. Retrieved January 16, 2026.
- Zenzicubic. (2022, February 25).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 10. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
The Privileged Scaffold: A Deep Dive into the Synthesis, Activity, and Application of Substituted Benzimidazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[3][4] This guide provides a comprehensive literature review of substituted benzimidazoles, delving into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore both classical and modern synthetic methodologies, detail the mechanistic basis of their biological effects, and provide insights for the rational design of novel benzimidazole-based therapeutics.
The Benzimidazole Core: Physicochemical Properties and Synthetic Strategies
The unique physicochemical properties of the benzimidazole ring system, including its amphoteric nature, hydrogen bonding capabilities, and potential for π-π stacking interactions, are fundamental to its biological activity.[4][5] These characteristics allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles through substitution at various positions of the bicyclic structure.
Classical and Modern Synthetic Approaches
The synthesis of the benzimidazole core is versatile, with numerous methods developed over the years. The most traditional and widely employed method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7]
Experimental Protocol: Phillips Condensation for 2-Substituted Benzimidazoles
-
Reactants: o-phenylenediamine (1 equivalent) and a selected carboxylic acid (1.1 equivalents).
-
Solvent/Catalyst: Typically, a strong acid like 4N hydrochloric acid or polyphosphoric acid (PPA) is used as both a solvent and a catalyst.
-
Reaction Conditions: The mixture is heated under reflux for a period ranging from 2 to 12 hours, depending on the reactivity of the carboxylic acid.
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the benzimidazole product.
-
Purification: The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or methanol.
The causality behind this experimental choice lies in the acid-catalyzed nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring.
In recent years, a strong emphasis has been placed on the development of more environmentally friendly and efficient synthetic methods. These "green" approaches often utilize milder reaction conditions, recyclable catalysts, and alternative energy sources like microwave irradiation.[7][8]
Key Green Synthetic Strategies:
-
Catalyst-driven reactions: Lewis acids such as ZrCl4, In(OTf)3, and various metal nanoparticles (e.g., ZnO, Fe2O3) have been successfully employed to catalyze the condensation reaction under milder conditions, often with shorter reaction times and higher yields.[5][8][9]
-
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction rate, leading to a rapid and efficient synthesis of benzimidazole derivatives.[8]
-
Solvent-free reactions: Performing the reaction under solvent-free conditions, for instance by grinding the reactants together, minimizes waste and simplifies purification.[8]
-
Water as a green solvent: The use of water as a reaction medium is a highly attractive green alternative to volatile organic solvents.[10]
The choice of a specific synthetic route is often dictated by the desired substitution pattern on the benzimidazole core and the availability of starting materials.
Caption: Diverse pharmacological activities of substituted benzimidazoles.
Structure-Activity Relationship (SAR) Studies: The Key to Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective benzimidazole-based drugs. [11][12][13]SAR studies investigate how different substituents at various positions on the benzimidazole ring influence its biological activity.
Key Positions for Substitution and Their Impact:
-
C2-Position: Substitution at the C2 position is particularly important and has been extensively studied. The nature of the substituent at this position can significantly impact the compound's interaction with its biological target. For example, the presence of aromatic or heteroaromatic rings at the C2-position is often associated with enhanced antimicrobial and anticancer activities.
-
N1-Position: Modification at the N1-position can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. Bulky substituents at this position can also play a role in target binding. [13]* C5 and C6-Positions: Substitutions on the benzene ring, particularly at the C5 and C6 positions, can modulate the electronic properties of the benzimidazole core and provide additional interaction points with the target protein. [11][12] Table 1: Influence of Substituents on Biological Activity
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
| C2 | Phenyl, Substituted Phenyl | Anticancer, Antimicrobial [14] |
| C2 | Heterocyclic rings | Enhanced Antimicrobial [15] |
| N1 | Butoxycarbonyl | Advantageous for sEH activity [13] |
| N1 | Aryl groups | Anti-inflammatory |
| C5/C6 | Electron-withdrawing groups | Can enhance anticancer activity |
| C5/C6 | Electron-donating groups | Can modulate anti-inflammatory activity |
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for elucidating SAR and guiding the design of new benzimidazole derivatives with improved therapeutic profiles. [16][17][18]
Future Perspectives and Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. [2][3]Future efforts will likely focus on:
-
Development of novel, highly selective inhibitors: Targeting specific isoforms of enzymes or receptors to minimize off-target effects and improve safety profiles.
-
Exploration of new therapeutic areas: Investigating the potential of substituted benzimidazoles in treating a wider range of diseases.
-
Application of advanced computational methods: Utilizing machine learning and artificial intelligence to accelerate the drug discovery process. [18]* Further development of green synthetic methodologies: Creating more sustainable and cost-effective ways to produce these valuable compounds. [10][19] In conclusion, substituted benzimidazoles represent a versatile and enduring class of compounds with a vast and diverse pharmacological landscape. Their privileged structure, coupled with the relative ease of synthesis and modification, ensures that they will remain a central focus in the quest for novel and effective therapeutic agents for the foreseeable future.
References
-
Synthesis and biological profile of substituted benzimidazoles - PMC - PubMed Central. (2018-12-01). Available at: [Link]
-
Full article: Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - Taylor & Francis Online. (2022-09-20). Available at: [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. (2023-06-21). Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
structure-activity-relationship-analysis-of-benzimidazoles-as-emerging-anti-inflammatory-agents-an-overview - Ask this paper | Bohrium. (2021-07-11). Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available at: [Link]
-
Full article: Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. Available at: [Link]
-
A review on synthesis and scaffold pharmacophore of benzimidazole derivatives. (2024-11-23). Available at: [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - Applied Chemical Engineering. (2025-06-06). Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]
-
New Plant Growth Regulators of Benzimidazole Series - MDPI. (2025-11-11). Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023-11-07). Available at: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. Available at: [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024-03-25). Available at: [Link]
-
Biological activities of benzimidazole derivatives: A review - International Science Community Association. Available at: [Link]
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed. (2020-01-15). Available at: [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. Available at: [Link]
-
Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst | ACS Sustainable Chemistry & Engineering - ACS Publications. (2025-09-08). Available at: [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. Available at: [Link]
-
(PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review - ResearchGate. Available at: [Link]
-
Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry - ResearchGate. (2023-10-10). Available at: [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate. (2025-07-28). Available at: [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. Available at: [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025-06-30). Available at: [Link]
-
(PDF) A Review on Benzimidazole and it's Biological Activities - ResearchGate. (2021-03-05). Available at: [Link]
-
Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed. (2022-04-19). Available at: [Link]
-
Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents - Taylor & Francis Online. Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives. Available at: [Link]
-
(PDF) Medicinal chemistry of benzimidazole, a versatile pharmacophore - ResearchGate. (2025-08-08). Available at: [Link]
-
Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024-12-11). Available at: [Link]
-
(PDF) Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents - ResearchGate. (2025-08-27). Available at: [Link]
-
Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs - MDPI. Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives - Chemical Methodologies. (2019-07-29). Available at: [Link]
-
Study on Benzimidazole: A Comprehensive Review - IJFMR. Available at: [Link]
Sources
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. srrjournals.com [srrjournals.com]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isca.me [isca.me]
- 16. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole CAS number lookup
An In-Depth Technical Guide to 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: A Key Pharmaceutical Intermediate
A Note on the Target Compound: Initial searches for "5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole" did not yield a specific CAS number or substantial technical data. However, a closely related and industrially significant compound, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole , is well-documented as a critical intermediate in pharmaceutical synthesis. This guide will focus on this latter compound, providing in-depth technical information relevant to researchers and professionals in drug development.
Introduction
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its unique molecular architecture, featuring bromine and fluorine atoms on the benzimidazole core, an isopropyl group on the imidazole nitrogen, and a methyl group at the 2-position, makes it a versatile building block for complex drug molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate.
Chemical Abstract Service (CAS) Number
The definitive identifier for this compound is:
Physicochemical Properties
The physical and chemical properties of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrFN₂ | [1][2] |
| Molecular Weight | 271.13 g/mol | [1][2][4] |
| Appearance | Solid (may vary from pale yellow to off-white) | [1][5] |
| Boiling Point (Predicted) | 353.4 ± 22.0 °C | [1][4] |
| Density (Predicted) | 1.49 g/cm³ | [1][4] |
| pKa (Predicted) | 3.48 ± 0.10 | [1][4] |
| Storage Conditions | Sealed in a dry place at room temperature | [1][4] |
Synthesis Protocol
The synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is typically achieved through the cyclization of a substituted phenylacetamidine derivative. The following protocol is a representative method.[5][6][7]
Rationale for Experimental Choices
-
Starting Material: (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine is chosen as the precursor because it contains the necessary atoms and stereochemistry to facilitate an intramolecular cyclization to form the desired benzimidazole core.
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the amidine, initiating the cyclization reaction.
-
Solvent: An aprotic polar solvent such as N-methylformamide or N,N-dimethylformamide is used to dissolve the reactants and facilitate the reaction while remaining inert to the strong base.[8]
-
Temperature Control: The initial addition of the base is performed at a controlled low temperature to manage the exothermic reaction. The subsequent heating provides the necessary activation energy for the cyclization to proceed to completion.
-
Workup and Purification: An aqueous quench is used to stop the reaction and remove inorganic salts. Extraction with an organic solvent like methyl tert-butyl ether isolates the product. Recrystallization from a solvent system like methyl tert-butyl ether/n-hexane is employed to achieve high purity.[5][6]
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in N-methylformamide.
-
Base Addition: While maintaining the temperature below 30°C, add potassium tert-butoxide portion-wise to the solution.[5][6][7]
-
Cyclization: Heat the reaction mixture to 70-75°C. Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until completion.[5][6]
-
Quenching: Cool the reaction mixture to 20-30°C and quench the reaction by adding water.[5][6]
-
Extraction: Extract the aqueous mixture multiple times with methyl tert-butyl ether. Combine the organic phases.[5][6]
-
Washing: Wash the combined organic phase with brine to remove residual water and inorganic impurities.[5][6]
-
Isolation and Purification: Concentrate the organic phase under reduced pressure. Add n-hexane to the concentrate to precipitate the crude product. Collect the solid by filtration. For further purification, the crude product can be recrystallized from a mixture of methyl tert-butyl ether and n-hexane.[5][6]
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
Application in Drug Development
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a crucial intermediate in the synthesis of Abemaciclib.[6] Abemaciclib is a kinase inhibitor approved for the treatment of certain types of breast cancer.[6] The structural features of this intermediate are specifically designed to allow for subsequent chemical modifications to build the final, biologically active drug molecule. Its application underscores the importance of tailored building blocks in modern pharmaceutical synthesis.[1][4]
Role as a Key Intermediate in Abemaciclib Synthesis
The bromo- and fluoro-substituents on the benzimidazole ring provide handles for further chemical transformations, such as cross-coupling reactions, which are commonly employed in the construction of complex drug molecules. The isopropyl and methyl groups are integral parts of the final structure of Abemaciclib, contributing to its binding affinity and pharmacokinetic properties.
Logical Flow in Pharmaceutical Synthesis
Caption: Logical flow from starting materials to the final API, highlighting the role of the key intermediate.
Conclusion
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-33-8) is a compound of high importance for the pharmaceutical industry. Its well-defined synthesis and critical role as an intermediate in the production of targeted therapies like Abemaciclib make it a subject of interest for researchers and drug development professionals. A thorough understanding of its properties and synthesis is essential for the efficient and scalable production of life-saving medications.
References
-
Doron Scientific. 5-Bromo-6-fluoro-1H-benzo[d]imidazole. [Link]
-
PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. [Link]
- Google Patents. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.
Sources
- 1. China 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS:1231930-33-8 Manufacturer, Supplier | Zhonghan [xsu.com]
- 2. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole | C11H12BrFN2 | CID 56971662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1231930-33-8|6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. zhonghanchemical.com [zhonghanchemical.com]
- 5. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Sensitivity Mass Spectrometric Analysis of Brominated Benzimidazoles
Abstract
This technical guide provides a comprehensive framework for the analysis of brominated benzimidazoles using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Brominated benzimidazoles are a significant class of compounds found in pharmaceuticals, anthelmintics, and as emerging environmental contaminants. Their accurate identification and quantification are critical in drug development, toxicology, and regulatory monitoring. This document details field-proven protocols, explains the causality behind instrumental and chemical choices, and offers insights into data interpretation, focusing on the unique isotopic signature of bromine. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Brominated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties.[1] The incorporation of a bromine atom into the benzimidazole structure can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. From a mass spectrometric perspective, the presence of bromine introduces both a unique advantage and a set of analytical considerations.
The primary advantage lies in bromine's distinct isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively).[2] This results in a characteristic "M" and "M+2" molecular ion cluster in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass-to-charge units (m/z).[3][4] This isotopic signature is a powerful diagnostic tool for confirming the presence of a bromine atom in an unknown analyte.
This guide will navigate the complete analytical workflow, from sample extraction to final data interpretation, providing both the "how" and the "why" to empower analysts to develop and validate their own robust methods for this important class of compounds.
Foundational Strategy: The LC-MS/MS Workflow
The analysis of brominated benzimidazoles in complex matrices such as plasma, tissue, or environmental samples necessitates a multi-stage approach to ensure selectivity and sensitivity. The logical workflow involves separation of the analyte from the matrix via liquid chromatography followed by detection and characterization using tandem mass spectrometry.
Caption: High-level workflow for brominated benzimidazole analysis.
Sample Preparation: Isolating the Target
The goal of sample preparation is to extract the analyte from a complex matrix, remove interferences, and concentrate it to a level suitable for LC-MS/MS analysis.[5][6] The choice of method depends heavily on the matrix and the physicochemical properties of the specific benzimidazole derivative.
Causality Behind Method Selection:
-
Solid-Phase Extraction (SPE): Often the method of choice for cleaner matrices like plasma or water.[7] It offers high recovery and excellent purification. A mixed-mode cation exchange SPE cartridge can be particularly effective, leveraging the basicity of the benzimidazole nitrogen for strong retention while washing away neutral and acidic interferences.
-
Liquid-Liquid Extraction (LLE): A classic technique suitable for a wide range of matrices. The choice of an appropriate organic solvent (e.g., ethyl acetate) is critical for efficiently partitioning the moderately polar benzimidazole analyte from the aqueous sample.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, originally developed for pesticide analysis in food, is exceptionally effective for complex solid matrices like tissue or soil.[9][10] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" phase separation and subsequent dispersive SPE (d-SPE) for cleanup.[10]
Protocol 1: SPE for Plasma Samples
This protocol is adapted from established methods for benzimidazole analysis in biological fluids.[7][11]
-
Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step lyses cells and precipitates proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge interaction, releasing the analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[7]
LC-MS/MS Analysis: Separation and Detection
Liquid Chromatography: Achieving Separation
Effective chromatographic separation is vital to prevent matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte.
-
Column Choice: A reversed-phase C18 column is the standard choice for benzimidazole analysis due to the moderately nonpolar nature of the core structure.[7][12]
-
Mobile Phase: A mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typical. The addition of 0.1% formic acid serves to protonate the benzimidazole analyte, promoting good peak shape and enhancing ionization efficiency in positive-ion ESI.[8][12]
Table 1: Example UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
| 6.1 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Mass Spectrometry: Ionization and Fragmentation
Ionization Source Selection:
-
Electrospray Ionization (ESI): This is the most common and effective technique for benzimidazoles.[13] Analysis is typically performed in positive ion mode, as the benzimidazole structure is readily protonated to form the [M+H]⁺ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be a useful alternative for less polar benzimidazole derivatives that may not ionize as efficiently by ESI.[14][15]
-
Negative Ion Mode for Screening: A powerful, albeit less common, strategy involves using negative-ion ESI with in-source fragmentation. By increasing the cone voltage, the brominated molecule can be induced to fragment in the source, releasing a bromide anion (Br⁻).[16] Selectively monitoring for the characteristic m/z 79 and m/z 81 signals in a 1:1 ratio can serve as a highly specific screening tool for unknown brominated compounds.[16][17]
The Bromine Isotopic Signature: A Self-Validating Feature The presence of a nearly 1:1 ratio for the M and M+2 peaks is a definitive indicator of a singly brominated compound.[3][4] For compounds containing two bromine atoms, the pattern becomes M, M+2, and M+4 in a 1:2:1 ratio.[18] This pattern must be present in the full scan spectrum of the molecular ion and any fragment ions that retain the bromine atom.
Caption: Fragmentation logic for a singly brominated precursor ion.
Tandem MS (MS/MS) for Quantification and Confirmation: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard.[9][19] This involves selecting the precursor ion (the [M+H]⁺ ion) in the first quadrupole, fragmenting it via collision-induced dissociation (CID) in the collision cell, and monitoring for specific, high-abundance product ions in the third quadrupole. This process is highly specific and significantly reduces chemical noise.
A study on the fragmentation of benzimidazoles showed that characteristic product ions can be predicted and used for structural elucidation of unknown metabolites.[20][21] The benzimidazole core often undergoes a sequential loss of HCN molecules.[22]
Protocol 2: LC-MS/MS Instrumental Parameters
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.4 kV.[16]
-
Source Temperature: 120°C.[16]
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions for a Hypothetical Brominated Benzimidazole (MW = 300 for ⁷⁹Br)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Polarity | Use |
| Bromobenz-A | 301.1 (from ⁷⁹Br) | 192.1 (quantifier) | 100 | 30 | 25 | Positive | Quantification |
| Bromobenz-A | 303.1 (from ⁸¹Br) | 194.1 (qualifier) | 100 | 30 | 25 | Positive | Confirmation |
| Bromobenz-A | 301.1 (from ⁷⁹Br) | 150.2 (qualifier) | 100 | 30 | 35 | Positive | Confirmation |
| Internal Std | 306.1 (e.g., d5) | 197.1 | 100 | 30 | 25 | Positive | Quantification |
Note: The specific m/z values, cone voltages, and collision energies must be optimized for each specific analyte by infusing a standard solution.
Data Interpretation: Assembling the Evidence
A confident identification of a brominated benzimidazole relies on three key pieces of evidence:
-
Retention Time: The analyte's peak should elute at the same retention time as a known analytical standard, within a specified tolerance (e.g., ±0.1 min).
-
Isotopic Pattern: A full scan or product ion scan must confirm the presence of the characteristic bromine isotopic pattern for the molecular ion and any bromine-containing fragments.[23]
-
MS/MS Fragmentation: The relative intensities of the multiple MRM transitions (ion ratios) for the sample must match those of a known standard. This provides a high degree of structural confirmation.
Conclusion
The mass spectrometric analysis of brominated benzimidazoles is a robust and highly specific application when approached systematically. By leveraging the unique isotopic signature of bromine as a self-validating feature and employing optimized sample preparation and LC-MS/MS protocols, researchers can achieve sensitive and accurate quantification and identification. The principles and protocols outlined in this guide provide a solid foundation for the analysis of this important class of molecules in diverse and challenging matrices, supporting critical work in pharmaceutical development, clinical monitoring, and environmental safety.
References
- J Pharm Biomed Anal. (2003).
- Taylor & Francis Online. (n.d.).
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
- National Institutes of Health (NIH). (n.d.).
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- National Institutes of Health (NIH). (n.d.). Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies.
- PubMed. (2025). A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma.
- PubMed. (1999).
- Foster, K. L., et al. (n.d.).
- (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.
- United Chemical Technologies (UCT). (n.d.).
- National Institutes of Health (NIH). (2021).
- LCGC International. (n.d.).
- Save My Exams. (2025). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
- ACS Publications. (2005).
- National Institutes of Health (NIH). (2014). Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry.
- PubMed. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS | Request PDF.
- ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS).
- Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.
- Organomation. (n.d.).
- PubMed. (n.d.). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development.
- ResearchGate. (2025).
- MDPI. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. organomation.com [organomation.com]
- 7. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Anthelmintic and Antiprotozoal Drug Residues in Fish Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of albendazole metabolites by electrospray LC-MS/MS as a probe to elucidate electro-oxidation mechanism of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. savemyexams.com [savemyexams.com]
- 19. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole: A Guide for Drug Discovery Researchers
This technical guide provides a comprehensive overview of the experimental research applications for the novel heterocyclic compound, 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole. While direct experimental data for this specific molecule is limited in current literature, this document extrapolates its potential utility based on the well-established biological activities of the benzimidazole scaffold and its structurally related analogs. The protocols and application notes presented herein are intended to serve as a foundational resource for researchers initiating studies with this compound, offering a strategic starting point for hypothesis-driven investigation in oncology, microbiology, and beyond.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" in medicinal chemistry. This is due to its structural similarity to naturally occurring purines, allowing benzimidazole-containing molecules to interact with a wide range of biological targets.[1] This versatile core is found in numerous FDA-approved drugs and serves as a cornerstone for the development of new therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][][4] The specific substitutions of a bromine atom, a fluorine atom, and an isopropyl group on the this compound backbone are anticipated to modulate its physicochemical properties and biological activity, making it a compound of significant interest for screening and drug discovery programs.
Physicochemical Properties and Synthesis Outline
A comprehensive understanding of the compound's properties is crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrFN₂ | [5] |
| Molecular Weight | 257.10 g/mol | [5] |
| CAS Number | 1314987-85-3 | [5] |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | N/A |
Synthetic Approach: A Generalized Protocol
Protocol 1: General Benzimidazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine precursor in a suitable solvent such as ethanol.
-
Reagent Addition: Add the appropriate carboxylic acid or aldehyde to the reaction mixture. For the target compound, this would likely involve a precursor that can introduce the isopropyl group at the N1 position.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Note: This is a generalized protocol and would require significant optimization for the specific synthesis of this compound.
Potential Experimental Research Applications
Based on the known biological activities of the benzimidazole scaffold, this compound is a prime candidate for investigation in several key therapeutic areas.
Anticancer Research
The benzimidazole core is present in numerous anticancer agents.[8] A closely related compound is an intermediate in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer.[7] This suggests that this compound may also exhibit antiproliferative activity.
Application Note: This compound can be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. Initial screens should include cell lines from various cancer types to identify potential areas of sensitivity.
Protocol 2: In Vitro Anticancer Activity Screening
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions to the desired concentrations.
-
Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat them with varying concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Viability Assay: After 48-72 hours of incubation, assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to quantify the compound's potency.
Workflow for Anticancer Screening
Caption: Workflow for evaluating the anticancer potential of the compound.
Antimicrobial Research
Benzimidazole derivatives have a long history of use as antimicrobial agents.[1] Their structural similarity to purines allows them to interfere with microbial metabolic processes. The presence of halogen atoms (bromine and fluorine) can enhance the antimicrobial properties of a compound.
Application Note: this compound should be tested against a panel of pathogenic bacteria and fungi to determine its spectrum of activity.
Protocol 3: Antimicrobial Susceptibility Testing
-
Microorganism Culture: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO and make serial dilutions in broth.
-
Inoculation: In a 96-well plate, add the microbial suspension to the wells containing the serially diluted compound.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Logical Flow for Antimicrobial Testing
Caption: Step-by-step process for determining the Minimum Inhibitory Concentration.
Future Directions and Mechanistic Studies
Should initial screenings identify promising activity, further in-depth studies will be necessary to elucidate the mechanism of action.
-
For Anticancer Activity: Subsequent experiments could include cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest, and apoptosis assays (e.g., Annexin V staining) to investigate if it triggers programmed cell death. Kinase inhibition profiling could also be performed to identify potential protein targets.
-
For Antimicrobial Activity: Time-kill assays can be conducted to determine whether the compound is bacteriostatic or bactericidal. Studies to investigate the compound's effect on microbial DNA, protein synthesis, or cell wall integrity would also be valuable.
Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery. Its benzimidazole core, substituted with electron-withdrawing halogens and a lipophilic isopropyl group, provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The application notes and protocols provided in this guide offer a solid framework for initiating these critical experimental evaluations.
References
-
Pharmacophore. (2022). SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. [Link]
-
MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Link]
-
Zhonghan. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS:1231930-33-8. [Link]
-
PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. [Link]
-
SciSpace. (2014). Imidazole: Having Versatile Biological Activities. [Link]
-
PubChem. (n.d.). 6-Bromo-1H-benzimidazole. [Link]
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. mdpi.com [mdpi.com]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: Advanced Recrystallization Techniques for 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed framework for the purification of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole via recrystallization. Recognizing the absence of established specific protocols for this compound, this document champions a systematic, first-principles approach. It equips researchers with the foundational knowledge and practical methodologies to empirically determine the optimal solvent system and execute a robust recrystallization procedure. The protocols are designed to be self-validating, ensuring both high purity and yield. This guide is structured to blend theoretical understanding with actionable, field-proven techniques, from initial solvent screening to troubleshooting common crystallization challenges.
Introduction: The Rationale Behind Recrystallization
Recrystallization remains a cornerstone of purification for solid organic compounds in both academic and industrial settings.[1][2][3] The technique is predicated on the differential solubility of a target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will exhibit high solvency for the target compound at an elevated temperature and low solvency at a reduced temperature.[4] This temperature-dependent solubility gradient is the driving force for the purification process. As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization. The impurities, ideally, remain in the solution, or "mother liquor," and are subsequently separated by filtration.[3]
The molecular structure of this compound—a halogenated and alkylated benzimidazole derivative—suggests a moderate to low polarity. This prediction, based on the nonpolar contributions of the bromo and isopropyl groups and the polar influence of the imidazole ring and fluoro group, guides our initial solvent selection strategy. However, empirical determination is paramount for success.
Safety First: Handling Halogenated Benzimidazoles
General Precautions:
-
Always work in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]
-
Avoid inhalation of dust or vapors.[5]
-
Prevent skin and eye contact.[8]
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Waste Disposal:
-
All halogenated organic waste, including the mother liquor and any contaminated solvents, must be collected in a designated, clearly labeled hazardous waste container.[10][11]
-
Do not mix halogenated waste with non-halogenated waste streams.[11]
-
Follow all institutional and local regulations for hazardous waste disposal.[6]
The Core Protocol: A Two-Phase Approach to Purity
This protocol is divided into two essential phases:
-
Phase 1: Systematic Solvent Screening. A microscale approach to efficiently identify a suitable solvent or solvent system.
-
Phase 2: Full-Scale Recrystallization. The application of the optimized conditions from Phase 1 to purify the bulk of the compound.
Phase 1: Systematic Solvent Screening Protocol
This initial phase is critical for identifying an effective solvent system and is designed to conserve your valuable compound. The ideal solvent will dissolve the compound when hot but not at room temperature.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Predicted Suitability Rationale |
| Non-Polar | n-Heptane, Hexane, Cyclohexane | May be effective as an anti-solvent or for washing. |
| Moderately Non-Polar | Toluene, Methyl tert-butyl ether (MTBE) | High potential for single-solvent recrystallization. |
| Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane | May be too effective at dissolving the compound at all temperatures. |
| Polar Protic | Isopropanol, Ethanol, Methanol | Similar to polar aprotic, may have high solvency. |
| Mixed Solvents | MTBE/Hexane, Toluene/Heptane | Often provide the ideal solubility gradient. |
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude compound into several separate small test tubes.
-
Room Temperature Solubility Test: To each tube, add a different solvent dropwise (starting with ~0.5 mL) and vortex. Observe if the compound dissolves at room temperature.
-
Interpretation: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be useful in a mixed-solvent system.
-
-
Elevated Temperature Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a heating block or water bath. Add the same solvent in small increments until the compound fully dissolves.
-
Interpretation: Note the amount of solvent required. A good candidate solvent will dissolve the compound in a reasonable volume at an elevated temperature. If the compound remains insoluble even with a significant amount of hot solvent, it is a poor solvent.
-
-
Cooling and Crystallization Test: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Interpretation: Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals upon cooling. Note the quality and quantity of the crystals.
-
-
Mixed-Solvent Screening (if necessary): If no single solvent is ideal, test solvent pairs. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble). Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Logical Flow for Solvent Selection:
Caption: Decision workflow for selecting an appropriate recrystallization solvent.
Phase 2: Full-Scale Recrystallization Protocol
Materials:
-
Crude this compound
-
Optimized solvent or solvent system from Phase 1
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not dissolve.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Experimental Workflow Diagram:
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity. The target molecule is a critical intermediate in the preparation of kinase inhibitors like Abemaciclib.[1][2]
Synthesis Overview: The Intramolecular Cyclization Pathway
The most robust and commonly cited method for synthesizing this compound is not through a traditional condensation reaction but via a base-induced intramolecular cyclization. This modern approach offers high selectivity and yield by constructing the benzimidazole ring from a pre-assembled acyclic precursor.
The key starting material is (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine . A strong base is used to facilitate an intramolecular nucleophilic aromatic substitution (SNAr), where the nitrogen of the amidine displaces one of the fluorine atoms on the aromatic ring to form the heterocyclic core.
Caption: General workflow for the synthesis of the target benzimidazole.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Problem 1: My reaction yield is consistently low or the reaction fails to reach completion.
Question: I'm following the protocol, but my HPLC/TLC analysis shows a significant amount of starting material even after extended reaction times. What are the most likely causes and how can I fix this?
Answer: This is the most prevalent issue and typically points to suboptimal conditions in the critical cyclization step. Let's break down the key parameters.
-
Cause A: Ineffective Base or Incomplete Deprotonation The mechanism requires the deprotonation of the amidine nitrogen to create a potent nucleophile for the intramolecular ring closure. If this step is inefficient, the reaction will stall.
-
Insight: The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are required.[1][3] Weaker bases (e.g., carbonates, organic amines) will not be effective.
-
Solution:
-
Verify Base Quality: Ensure your base is fresh and has not been deactivated by atmospheric moisture. Use KOtBu from a freshly opened container or handle NaH (as a dispersion in mineral oil) under strictly anhydrous conditions.
-
Control Addition Temperature: When using highly reactive bases like KOtBu or NaH, the initial deprotonation is exothermic. Add the base portion-wise to the solution of the starting material while keeping the temperature low (e.g., below 30°C) to prevent side reactions.[1][2][4]
-
Ensure Stoichiometry: Use a slight excess of the base (typically 1.1-1.5 equivalents) to ensure complete deprotonation.
-
-
-
Cause B: Suboptimal Reaction Temperature or Duration The intramolecular SNAr cyclization has a significant activation energy barrier.
-
Insight: The reaction requires heating to proceed at a practical rate. Published procedures consistently specify a temperature range of 70-75°C.[1][2][4] Temperatures that are too low will result in a sluggish or stalled reaction, while excessively high temperatures can lead to decomposition and impurity formation.
-
Solution:
-
Precise Temperature Control: Use an oil bath and a contact thermometer to maintain the internal reaction temperature within the 70-75°C range.
-
Monitor Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using a validated HPLC or TLC method until the starting material is consumed.[4]
-
-
-
Cause C: Incorrect Solvent Choice The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
Caption: A troubleshooting decision tree for low-yield synthesis.
Problem 2: My final product is impure, showing extra spots on TLC or peaks in NMR.
Question: The reaction went to completion, but after workup, the crude product is a dark oil and shows multiple impurities that are difficult to separate. What causes this and how can I improve purity?
Answer: Impurity formation is often linked to side reactions or contaminants.
-
Cause A: Oxidation of Intermediates or Product Benzimidazoles and their precursors can be susceptible to oxidation, leading to colored impurities that are notoriously difficult to remove.[5]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] This is especially important during the heating phase.
-
-
Cause B: Thermal Decomposition Exceeding the optimal temperature range (70-75°C) can cause decomposition of the starting material or product.
-
Solution: Adhere strictly to the recommended temperature range. Avoid aggressive heating.
-
-
Solution: Enhanced Purification Strategies If impurities are present, a robust purification protocol is necessary.
-
Filtration through Silica/Celite: For crude products with baseline or colored impurities, dissolving the material in a solvent like dichloromethane and filtering it through a short plug of silica gel and Celite can be highly effective.[1][4]
-
Optimized Recrystallization: The most common method for purifying the final product is recrystallization. A mixed solvent system of methyl tert-butyl ether (MTBE) and n-hexane is reported to be highly effective.[1][4] The MTBE solubilizes the product, and the slow addition of n-hexane as an anti-solvent induces the crystallization of the pure compound, leaving impurities behind in the mother liquor.
-
Acid-Base Extraction: Since benzimidazoles contain a basic nitrogen atom, an acid-base workup can separate them from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract it into a dilute aqueous acid solution (e.g., 1M HCl). The aqueous layer can then be basified to precipitate the purified product, which is then re-extracted into an organic solvent.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter for maximizing the yield of this synthesis? A: The controlled, portion-wise addition of a high-quality strong base (like KOtBu) to the starting material solution at a low temperature (<30°C) before heating is the most critical step. This ensures efficient formation of the reactive nucleophile without degrading the starting material, setting the stage for a successful high-temperature cyclization.
Q2: Can I use a different N-alkylation strategy, for example, by alkylating a pre-formed 5-bromo-6-fluorobenzimidazole? A: While N-alkylation of a pre-formed benzimidazole is a standard synthetic strategy, it can be problematic for this specific molecule.[6][7][8] Unsymmetrically substituted benzimidazoles can lead to a mixture of N1 and N3 alkylated regioisomers, which are often very difficult to separate.[6] The intramolecular cyclization route avoids this issue entirely by pre-setting the position of the isopropyl group, thus guaranteeing perfect regioselectivity.
Q3: My product oiled out instead of crystallizing during recrystallization. What should I do? A: Oiling out occurs when the product's solubility in the solvent system is too high at the temperature of precipitation. Try the following:
-
Slower Cooling/Anti-solvent Addition: Cool the solution more slowly and add the anti-solvent (n-hexane) dropwise with vigorous stirring.
-
Scratching: Use a glass rod to scratch the inside surface of the flask to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a single seed crystal to the solution to initiate crystallization.
-
Solvent Adjustment: Reduce the initial amount of the primary solvent (MTBE) so the solution is closer to saturation before adding the anti-solvent.
Q4: How should I properly quench the reaction after it is complete? A: After cooling the reaction mixture to room temperature (20-30°C), the reaction should be quenched by the slow, careful addition of water.[1][4] This will neutralize any remaining strong base and precipitate inorganic salts. Be cautious, as the quench can be exothermic.
Optimized Experimental Protocols
Protocol 1: Synthesis via Intramolecular Cyclization
This protocol consolidates best practices from multiple high-yield procedures.[1][2][4]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (1.0 eq) in anhydrous N-methylformamide (NMF, approx. 5 mL per gram of starting material).
-
Base Addition: Begin stirring the solution under a nitrogen atmosphere and cool it in a water bath. Add potassium tert-butoxide (1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the base addition is complete, replace the water bath with a heating mantle/oil bath. Heat the reaction mixture to an internal temperature of 70-75°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the starting material spot/peak is no longer visible (typically 4-8 hours).
-
Quench: Once complete, cool the mixture to room temperature (20-30°C). Slowly and carefully add deionized water (approx. 15 mL per gram of starting material) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE) (3 x 10 mL per gram of starting material).
-
Washing: Combine the organic layers and wash once with saturated brine solution to remove residual NMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may be a solid or a thick oil.
Protocol 2: Purification by Recrystallization
-
Dissolution: Gently warm the crude product in a minimal amount of MTBE until it is fully dissolved.
-
Precipitation: Slowly add n-hexane (as an anti-solvent) with stirring until the solution becomes persistently cloudy. You may need to slightly warm the solution if precipitation is too rapid.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold n-hexane.
-
Drying: Dry the purified white to off-white solid product under vacuum. A typical yield should be in the range of 80-90%.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Source |
| Starting Material | (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine | Precursor for intramolecular cyclization, ensures regioselectivity.[1][2][4] |
| Base | Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) | Strong, non-nucleophilic base required for deprotonation.[3][4] |
| Solvent | N-methylformamide (NMF) or N,N-dimethylformamide (DMF) | Polar aprotic solvent stabilizes intermediates.[1][3][4] |
| Reaction Temp. | 70-75°C | Optimal temperature to overcome activation energy without decomposition.[1][4] |
| Monitoring | HPLC or TLC | Ensures reaction is driven to completion.[4] |
| Purification Solvent | MTBE / n-Hexane | Effective solvent/anti-solvent system for high-purity recrystallization.[1][4] |
References
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Badbedast, M., Abdolmaleki, A., & Khalili, D. (2023). Synthesis of benzazoles via oxidative cyclization using Fe3O4@PDA/CuCl2 as a green nanocatalyst. Research on Chemical Intermediates.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- RSC Publishing. (2023, November 1). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- ChemicalBook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis.
- Google Patents. (n.d.). CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
- BenchChem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide.
- ChemicalBook. (2025, October 14). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
- wisdomlib. (2024, December 9). N-alkylation: Significance and symbolism.
- BenchChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8.
- ResearchGate. (n.d.). N-Alkylation of benzimidazole.
- Google Patents. (n.d.). CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.
Sources
- 1. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-alkylation: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important benzimidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purification, however, can be challenging due to the potential for closely-related impurities with similar physicochemical properties. This guide will address these challenges head-on, providing practical, field-proven solutions.
The core difficulties in purifying this compound often stem from:
-
Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials that are structurally similar to the product.
-
Formation of Constitutional Isomers: Depending on the synthetic route, isomers such as 6-bromo-5-fluoro-1-isopropyl-1H-benzo[d]imidazole could form, presenting a significant separation challenge.
-
Colored Impurities: Oxidation of intermediates or the final product can lead to colored byproducts that are difficult to remove.[1]
-
Product Solubility and Crystallization Behavior: The compound's solubility profile can make the selection of an appropriate recrystallization solvent system non-trivial.
This guide will provide a structured approach to troubleshooting these and other issues you may encounter.
Troubleshooting Guide
This section is formatted as a series of common problems followed by their potential causes and step-by-step solutions.
Problem 1: My TLC analysis shows a persistent impurity with a similar Rf value to my product.
Potential Causes:
-
Constitutional Isomers: The impurity may be a constitutional isomer of your target compound, which would have very similar polarity.
-
Unreacted Starting Material: If the starting material is structurally similar to the product, it may co-elute.
-
Inappropriate TLC Solvent System: The chosen solvent system may not have sufficient selectivity to resolve the two compounds.
Solutions:
-
Optimize the TLC Solvent System:
-
Vary the Polarity: Systematically screen a range of solvent systems with varying polarities. A good starting point for benzimidazoles is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[1][2]
-
Introduce a Different Solvent: If mixtures of two solvents are unsuccessful, introducing a third solvent with a different selectivity can be effective. For example, adding a small amount of methanol or acetonitrile to a dichloromethane/hexane system can alter the interactions with the silica plate and improve separation.
-
Employ Additives: For basic compounds like benzimidazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the developing solvent can improve peak shape and resolution by suppressing the interaction of the basic nitrogen with the acidic silica gel.[2]
-
-
Consider an Alternative Stationary Phase:
-
If silica gel TLC does not provide adequate separation, consider using alumina plates or reverse-phase TLC plates (C18 or C8). The different surface chemistry may provide the necessary selectivity.
-
-
Column Chromatography Strategy:
-
Once a suitable solvent system is identified by TLC, it can be adapted for flash column chromatography. A shallow solvent gradient (a slow, gradual increase in the polar solvent) can be crucial for separating closely eluting compounds.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder onto the column can improve the resolution of the separation compared to wet loading.
-
Problem 2: The purified product has a persistent yellow or brown color.
Potential Causes:
-
Oxidation: Benzimidazole derivatives can be susceptible to oxidation, leading to the formation of colored impurities.[1] This can be exacerbated by exposure to air and light during the reaction or workup.
-
Residual Catalysts or Reagents: Some reagents used in the synthesis can lead to colored byproducts.
Solutions:
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Concentrate the filtrate to recover the decolorized product. Note: Activated carbon can sometimes adsorb the desired product, so use it judiciously and monitor for yield loss.[1]
-
-
Acid-Base Extraction:
-
Benzimidazoles are basic and can be protonated. This property can be exploited for purification.[1]
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., 1M NaOH or saturated sodium bicarbonate) to precipitate the purified product.
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and concentrate to obtain the purified compound.
-
Problem 3: My product oils out or fails to crystallize during recrystallization.
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, preventing the compound from reaching supersaturation upon cooling. Conversely, the solvent may be too poor, causing the product to crash out as an oil.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, methanol, water). An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common combination for compounds of intermediate polarity is ethyl acetate/hexanes or dichloromethane/hexanes. For a structurally similar compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a mixed solvent of methyl tert-butyl ether/hexane was used for recrystallization.[3][4]
-
-
Optimize Cooling and Nucleation:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound (a "seed crystal") to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
Q2: What are the common impurities I should expect from the synthesis of this compound?
A2: The impurities will depend on the synthetic route. However, common impurities in benzimidazole synthesis can include:
-
Unreacted o-phenylenediamine derivative: The starting diamine may not have fully reacted.
-
Over-alkylation products: If an alkylating agent is used to introduce the isopropyl group, N,N'-dialkylation could occur.
-
Constitutional isomers: Depending on the precursors, other isomers with different substitution patterns on the benzene ring may form.
-
Oxidation products: As mentioned, these can lead to colored impurities.[1]
-
Hydrolysis products: If the reaction is carried out in the presence of water, hydrolysis of intermediates could occur.
Q3: Can I use reverse-phase chromatography for the purification of this compound?
A3: Yes, reverse-phase chromatography is a viable option, especially if normal-phase chromatography fails to provide adequate separation. Given the compound's moderate polarity, a mobile phase of acetonitrile/water or methanol/water with a C18 or C8 stationary phase would be a good starting point. It can be particularly effective for separating non-polar impurities from the more polar product.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the product. A good starting point is 20% ethyl acetate in hexanes.
-
Column Packing: Pack a flash chromatography column with silica gel, slurried in the initial, less polar solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexanes) over the course of the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes a two-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethyl acetate ("good" solvent)
-
Hexanes ("poor" solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Induce Precipitation: While the solution is still hot, add hexanes dropwise until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvents.
Visualizations
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for purifying this compound.
References
-
Xingang Pharmaceutical. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS:1231930-33-8. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
ResearchGate. I need help with a good solvent system for the resolution of components on a TLC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. zhonghanchemical.com [zhonghanchemical.com]
Technical Support Center: Troubleshooting Common Issues in Benzimidazole Synthesis
<
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Section 1: Low Reaction Yield or Conversion Rate
Low yields are one of the most frequent frustrations in benzimidazole synthesis. The classical Phillips-Ladenburg and Weidenhagen reactions, while foundational, often require high temperatures that can lead to degradation and side reactions.[1][2] Let's dissect the common culprits and their solutions.
FAQ 1: My benzimidazole synthesis is resulting in a very low yield. What are the primary factors to investigate?
Low yields can often be traced back to suboptimal reaction conditions, inappropriate catalyst selection, or the purity of your starting materials.[1][3] A systematic evaluation of your experimental setup is the most effective approach.
Initial Diagnostic Questions:
-
What is your reaction temperature? Some modern methods proceed at room temperature, while classical approaches may require temperatures up to 300°C.[1][3] Excessive heat can degrade both reactants and products.
-
What solvent are you using? The choice of solvent is critical and can significantly impact reaction rates and yields.[3][4]
-
Are you using a catalyst? Many benzimidazole syntheses benefit from a catalyst to improve reaction times and yields.[1][5]
-
How are you monitoring the reaction? Real-time monitoring with techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3][6]
Troubleshooting Steps & Solutions:
-
Optimize Reaction Conditions:
-
Temperature: If your reaction is sluggish, a modest increase in temperature may improve the conversion rate.[3] However, be mindful of potential side reactions at higher temperatures.
-
Solvent Selection: The polarity of the solvent plays a significant role. Polar solvents like methanol and ethanol have been shown to be highly effective in many catalytic systems, leading to high yields.[7][8][9] A solvent screen is often a worthwhile initial experiment. For example, a reaction of 1,2-phenylenediamine with benzaldehyde that yielded only 20% under solvent-free conditions saw an increase to 40% when switched to chloroform.[1][10]
-
Reaction Time: Use TLC to monitor the consumption of your starting materials.[3][4] An incomplete reaction due to insufficient time is a common cause of low yields.[6]
-
-
Evaluate Your Catalyst:
-
Catalyst Choice: A wide array of catalysts can be employed, from simple Brønsted or Lewis acids (e.g., HCl, p-TsOH, Yb(OTf)₃) to metal catalysts (e.g., copper, gold nanoparticles).[3][5][11] The optimal catalyst is often substrate-dependent.
-
Catalyst Loading: The amount of catalyst is critical. A reaction that yielded only 32% without a catalyst saw the yield jump to 95% with an optimized catalyst loading.[1]
-
-
Assess Reagent Quality:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.[6] Using freshly purified or high-purity reagents is recommended. The use of o-phenylenediamine dihydrochloride can sometimes mitigate issues with colored impurities.[12]
-
Experimental Protocol: A General Procedure for Catalyst and Solvent Screening
This protocol outlines a general workflow for optimizing your benzimidazole synthesis.
Caption: General experimental workflow for benzimidazole synthesis.[4]
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in your chosen solvent (5 mL), add your selected catalyst (e.g., ammonium chloride, 4 mmol).[1]
-
Add the aldehyde or carboxylic acid (1 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction's progress using TLC with an appropriate eluent system (e.g., hexane/ethyl acetate).[1][10]
-
Upon completion, isolate the product through standard workup procedures, which may include quenching with water, extraction, and solvent evaporation.[4]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Methanol | Ethanol | Chloroform | Acetonitrile |
| Catalyst | NH₄Cl | p-TsOH | Yb(OTf)₃ | None |
| Temperature | Room Temp. | 60°C | Room Temp. | Reflux |
| Yield (%) | Record Yield | Record Yield | Record Yield | Record Yield |
Table 1: Example of a screening table for reaction optimization.
Section 2: Formation of Side Products and Purification Challenges
The formation of multiple products and difficulties in purification are common hurdles. Understanding the potential side reactions is key to mitigating these issues.
FAQ 2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The most common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[6] Other possibilities include N-alkylation products and uncyclized Schiff base intermediates.[6]
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[6]
-
Solvent and Catalyst Choice: The choice of solvent can influence selectivity. For instance, non-polar solvents like toluene may favor the 2-substituted product.[6] Certain catalysts can also promote the selective formation of the desired product.[6] For example, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[4][13]
-
Inert Atmosphere: o-Phenylenediamine is prone to oxidation, which can lead to colored impurities.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[6]
FAQ 3: My crude product is highly colored and difficult to purify. What purification strategies are most effective?
Colored impurities often result from the oxidation of starting materials.[6][14] If standard recrystallization or column chromatography is ineffective, consider the following techniques.
Advanced Purification Protocols:
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of your crude product with activated carbon.[6][14] Add a small amount of activated charcoal to a hot solution of your product, stir, and then filter to remove the charcoal. Be aware that excessive use of charcoal can lead to a loss of your desired product.[14]
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification.[6] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move into the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product.[6]
-
Purification via Recrystallization: This is a fundamental technique for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Common solvents for benzimidazoles include ethanol, acetone, and water/ethanol mixtures.[14][15]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, consider an activated carbon treatment.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[14]
-
-
Caption: Purification workflows for crude benzimidazole products.
Section 3: Product Characterization
Unambiguous characterization of your final product is essential to confirm its identity and purity.
FAQ 4: How can I definitively characterize my synthesized benzimidazole derivative?
A combination of spectroscopic techniques is typically employed for full characterization.
-
¹H NMR Spectroscopy: This is a powerful tool for structural elucidation.[16] Key signals to look for include:
-
N-H Proton: This proton is typically found far downfield, often between 12.0 and 13.6 ppm in DMSO-d₆, and appears as a broad singlet.[16]
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region of the spectrum, and their coupling patterns can help determine the substitution pattern.[16]
-
-
¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[17]
-
Infrared (IR) Spectroscopy: This can identify key functional groups, such as the N-H and C=N bonds.[17]
-
Melting Point: A sharp melting point is a good indicator of purity.[18]
| Technique | Key Information Provided |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| Mass Spec | Molecular weight |
| IR Spec | Functional groups |
| Melting Point | Purity |
Table 2: Common analytical techniques for benzimidazole characterization.
By systematically addressing these common issues, you can significantly improve the success rate and efficiency of your benzimidazole syntheses.
References
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2011). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2014). Beilstein Journals. Retrieved January 15, 2026, from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2021). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives catalysed by metal halides and nitrates. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). Defense Technical Information Center. Retrieved January 15, 2026, from [Link]
-
New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (2006). Google Patents.
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (2021). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (2023). Who we serve. Retrieved January 15, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved January 15, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Retrieved January 15, 2026, from [Link]
-
One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
proper handling and storage of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
Welcome to the technical support center for 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole (CAS No. 1314987-85-3). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions to ensure the safe and effective handling of this compound in your experiments.
Chemical Profile and Intrinsic Properties
This compound is a halogenated benzimidazole derivative. The presence of bromine and fluorine atoms, along with an isopropyl group, imparts specific chemical properties that are crucial for its application in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents.[1][2] The benzimidazole core is known for its relative stability.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1314987-85-3 | [1] |
| Molecular Formula | C10H10BrFN2 | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| Appearance | Solid (form may vary by batch) | [4] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature, in a dry, sealed container | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the handling and use of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin and eye irritation.[5][6] It is imperative to use appropriate personal protective equipment (PPE) at all times.
Q2: How should I properly store this compound to ensure its stability?
A2: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] The storage area should be dry and well-ventilated.[7]
Q3: Can I dissolve this compound in aqueous solutions?
A3: The solubility of halogenated benzimidazoles in water is generally low. It is recommended to use organic solvents. Preliminary solubility tests with small amounts are advised to identify the most suitable solvent for your specific application.
Q4: I've noticed some discoloration of the solid material. Is it still usable?
A4: Discoloration may indicate degradation or the presence of impurities. While the benzimidazole core is generally stable, prolonged exposure to light, air, or moisture can affect the compound.[3] It is recommended to perform an analytical check (e.g., NMR, LC-MS) to confirm the purity and integrity of the material before use. If in doubt, it is safer to use a fresh batch.
Q5: What are the known incompatibilities for this compound?
A5: While specific incompatibility data for this exact compound is limited, as a general precaution for halogenated aromatic compounds, avoid strong oxidizing agents.[8]
Troubleshooting Guide
This section provides solutions to potential issues you might encounter during your experiments.
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | - Incorrect solvent choice. - Compound degradation. | - Test a range of organic solvents (e.g., DMSO, DMF, DCM, THF). - Gentle heating or sonication may aid dissolution. - Verify the compound's purity via analytical methods. |
| Inconsistent Reaction Yields | - Inaccurate measurement of the compound. - Degradation of the compound. - Presence of impurities. | - Ensure your balance is calibrated and use precise weighing techniques. - Store the compound under the recommended conditions. - Purify the compound if impurities are suspected. |
| Material Appears Clumped or Moist | - Improper storage. - Hygroscopic nature. | - Dry the material in a desiccator under vacuum. - Always store in a tightly sealed container in a dry environment. |
Experimental Protocols: Handling and Storage
Adherence to proper laboratory procedures is critical for both safety and experimental success.
Personal Protective Equipment (PPE) Protocol
It is mandatory to wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.[6]
-
Body Protection: A lab coat should be worn at all times.
Safe Handling Workflow
The following workflow diagram illustrates the essential steps for the safe handling of this compound.
Caption: A decision tree for responding to accidental spills.
References
-
Lookchem. (n.d.). Cas 1231930-33-8, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]
- Lipunova, G. N., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
-
Lookchem. (n.d.). 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole Safety Data Sheets. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. Retrieved from [Link]
- Singh, P., et al. (2022). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research.
- Al-Dies, A. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules.
- Break, M. K. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.
- Dumitrascu, F., et al. (2013). THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Revue Roumaine de Chimie.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. zhonghanchemical.com [zhonghanchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
